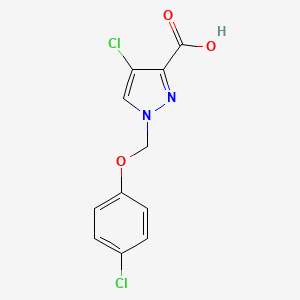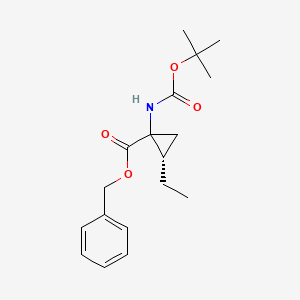
3-Chloro-3-(4-fluorophenyl)methacrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-(4-fluorophenyl)methacrylaldehyde is a chemical compound with the molecular formula C10H8ClFO and a molecular weight of 198.62 g/mol It is characterized by the presence of a chloro group, a fluorophenyl group, and a methacrylaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(4-fluorophenyl)methacrylaldehyde typically involves the reaction of 4-fluorobenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the methacrylaldehyde moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-(4-fluorophenyl)methacrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Chloro-3-(4-fluorophenyl)methacrylic acid.
Reduction: 3-Chloro-3-(4-fluorophenyl)methacryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-3-(4-fluorophenyl)methacrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-(4-fluorophenyl)methacrylaldehyde involves its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The chloro and fluorophenyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-3-(4-chlorophenyl)methacrylaldehyde
- 3-Chloro-3-(4-bromophenyl)methacrylaldehyde
- 3-Chloro-3-(4-methylphenyl)methacrylaldehyde
Uniqueness
3-Chloro-3-(4-fluorophenyl)methacrylaldehyde is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and interactions with other molecules. The presence of both chloro and fluorophenyl groups makes it a versatile intermediate for various chemical transformations .
Propiedades
Número CAS |
83783-51-1 |
|---|---|
Fórmula molecular |
C10H8ClFO |
Peso molecular |
198.62 g/mol |
Nombre IUPAC |
(Z)-3-chloro-3-(4-fluorophenyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C10H8ClFO/c1-7(6-13)10(11)8-2-4-9(12)5-3-8/h2-6H,1H3/b10-7- |
Clave InChI |
HMNBSALOXVFVGK-YFHOEESVSA-N |
SMILES isomérico |
C/C(=C(\C1=CC=C(C=C1)F)/Cl)/C=O |
SMILES canónico |
CC(=C(C1=CC=C(C=C1)F)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


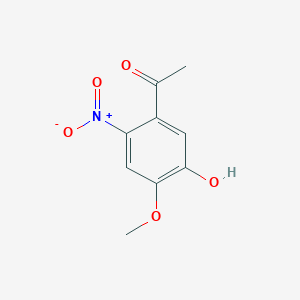
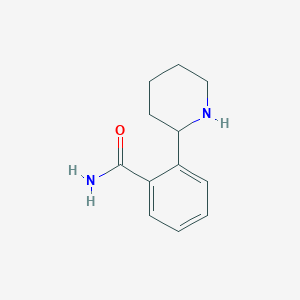
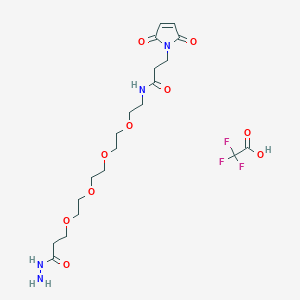
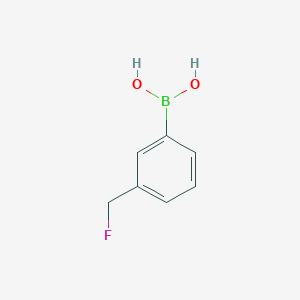
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)


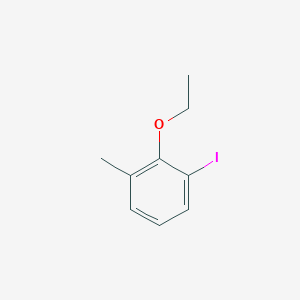
![(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B12841628.png)

